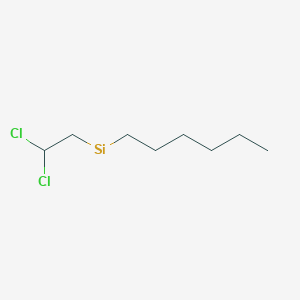
CID 78062323
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “CID 78062323” is a chemical entity listed in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. The compound’s structure and characteristics make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
The preparation of compound “CID 78062323” involves several synthetic routes and reaction conditions. Common methods include:
One-step carbonization: This method involves the direct carbonization of a precursor material under controlled conditions.
Two-step carbonization: This involves an initial carbonization step followed by further treatment to enhance the properties of the compound.
Hydrothermal method: This method uses high-temperature and high-pressure water to facilitate the reaction.
Template method: This involves using a template material to guide the formation of the compound’s structure.
Industrial production methods often involve large-scale synthesis using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Compound “CID 78062323” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Compound “CID 78062323” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or catalyst in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of compound “CID 78062323” involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Compound “CID 78062323” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable structures or properties, such as:
- CID 2632
- CID 6540461
- CID 5362065
- CID 5479530
These compounds may share some characteristics with “this compound” but differ in specific aspects such as reactivity, stability, or biological activity.
Properties
Molecular Formula |
C8H16Cl2Si |
|---|---|
Molecular Weight |
211.20 g/mol |
InChI |
InChI=1S/C8H16Cl2Si/c1-2-3-4-5-6-11-7-8(9)10/h8H,2-7H2,1H3 |
InChI Key |
RLUHKRHIIPKHQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[Si]CC(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















